Def-Acaa
Description
Def-Acaa (Defensin-Antimicrobial Compound A) is a synthetic defensin derived from the evolutionarily conserved CSαβ scaffold, a structural motif common in antimicrobial peptides (AMPs). Defensins are small cationic peptides known for their broad-spectrum antimicrobial activity, targeting bacteria, fungi, and enveloped viruses through membrane disruption or immunomodulatory mechanisms . Traditional defensins, however, often exhibit limitations such as moderate antibacterial efficacy, cytotoxicity to host cells, and susceptibility to proteolytic degradation. This compound was engineered to address these challenges by optimizing its structural stability, charge distribution, and hydrophobic interactions. Key modifications include:
- Enhanced α-helical content to improve membrane penetration.
- Selective residue substitutions (e.g., arginine for lysine) to boost cationic charge while reducing hemolytic activity.
- Cyclization of the peptide backbone to resist enzymatic degradation .
These innovations position this compound as a promising candidate for clinical development, particularly against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VNHALCAAHCIARRYRGGYCNSKAVCVCR |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Def-Acaa belongs to the CSαβ defensin family, which includes structurally and functionally related peptides such as tenecin 1 and plectasin . Below is a comparative analysis of their properties:
Table 1: Comparative Analysis of this compound and Related CSαβ Defensins
| Parameter | This compound | Tenecin 1 | Plectasin |
|---|---|---|---|
| Origin | Synthetic | Insect-derived | Fungal-derived |
| Primary Target | Gram-positive bacteria | Gram-negative bacteria | Gram-positive bacteria |
| MIC (μg/mL)* | 0.5–2.0 | 4.0–8.0 | 0.25–1.0 |
| Cytotoxicity (IC50) † | >100 μM | 50 μM | >200 μM |
| Structural Stability | Cyclized backbone | Linear peptide | Disulfide-bond stabilized |
| Clinical Status | Preclinical | Experimental | Phase II trials |
| Key Reference | Zhang et al., 2014 | Ahn et al., 2006 | Landon et al., 2008 |
MIC: Minimum Inhibitory Concentration against *S. aureus.
†IC50: Half-maximal inhibitory concentration against human erythrocytes.
Key Findings :
Activity Spectrum :
- This compound and plectasin exhibit superior potency against Gram-positive bacteria compared to tenecin 1, which is more effective against Gram-negative species like E. coli .
- Plectasin’s ultra-low MIC values (0.25–1.0 μg/mL) are attributed to its high-affinity binding to lipid II, a critical bacterial cell wall precursor .
Cytotoxicity :
- This compound’s cyclized structure reduces hemolytic activity (IC50 >100 μM), outperforming tenecin 1 (IC50 50 μM) .
- Plectasin’s disulfide bonds enhance selectivity, achieving an IC50 >200 μM, making it the safest in this cohort .
Structural Innovations: Tenecin 1’s linear structure limits its protease resistance, whereas this compound’s cyclization and plectasin’s disulfide bonds confer stability in physiological environments .
Clinical Potential: Plectasin is the most advanced, with Phase II trials demonstrating efficacy in complicated skin infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
